molecular formula C26H24N2O5S B2813759 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866591-07-3

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2813759
CAS No.: 866591-07-3
M. Wt: 476.55
InChI Key: FIDAEHPMJQPGOF-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various complex organic structures. For instance, it has been involved in the synthesis of benzocarbazoloquinones, a process that involves oxidative cyclization by air during the application of polyphosphoric acid (Rajeswaran & Srinivasan, 1994).
  • It also plays a role in the one-step synthesis of isomeric compounds, particularly in the field of molecular structure analysis through techniques like X-ray diffraction and NMR spectra analyses (Lu & He, 2012).

Nonlinear Optical Properties

  • The compound has been studied for its nonlinear optical properties, which are significant in the development of materials for optical limiting applications. This involves the use of spectroscopy methods like UV–Vis and FT-IR, along with single crystal X-ray diffraction (Ruanwas et al., 2010).

Structural Studies

  • Research has also been conducted on the structural aspects of related amide-containing isoquinoline derivatives, exploring their interactions with various acids and their fluorescence emission properties. This type of study is crucial for understanding the physical and chemical properties of these compounds (Karmakar et al., 2007).

Potential Therapeutic Applications

  • Some derivatives of this compound have been synthesized and evaluated for their potential in inducing antioxidant enzymes, displaying properties that could make them promising agents for antioxidant and radiomodulatory purposes (Soliman et al., 2020).
  • The synthesis of new quinazolines, which are structurally related to 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide, has shown antimicrobial potential. These compounds have been tested for their antibacterial and antifungal activities, providing insights into their use in pharmaceutical applications (Desai et al., 2007).

Pharmacological Studies

  • The compound has been involved in studies related to its metabolism in human and rat liver microsomes. Understanding its metabolic pathways is essential for its potential application in pharmacology (Coleman et al., 2000).

Anticancer Research

  • Research has also been conducted on the synthesis of tetrahydroisoquinoline derivatives, which are closely related to the compound . These derivatives have been evaluated for their potential as anticancer agents (Redda et al., 2010).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-9-14-23-22(15-18)26(30)24(34(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-19-10-12-20(33-2)13-11-19/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDAEHPMJQPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.